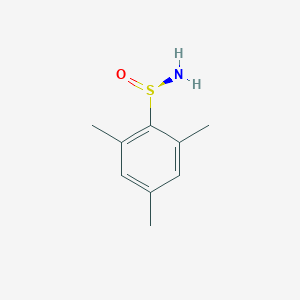

![molecular formula C20H21ClFN5O2 B2492183 N-[[3-[4-(Aminometil)triazol-1-il]fenil]metil]-6-fluoro-3,4-dihidro-2H-cromen-3-carboxamida; clorhidrato CAS No. 2418718-48-4](/img/structure/B2492183.png)

N-[[3-[4-(Aminometil)triazol-1-il]fenil]metil]-6-fluoro-3,4-dihidro-2H-cromen-3-carboxamida; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

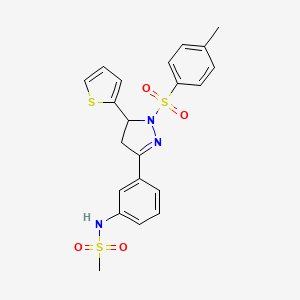

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C20H21ClFN5O2 and its molecular weight is 417.87. The purity is usually 95%.

BenchChem offers high-quality N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

La estructura química única de EN300-26676565 lo convierte en un candidato atractivo para el desarrollo de fármacos. Los investigadores han explorado su potencial como compuesto principal para el diseño de nuevos productos farmacéuticos. Su parecido estructural con los enlaces amida y otras moléculas bioactivas contribuye a su relevancia en el descubrimiento de fármacos .

Actividad anticancerígena

Los estudios han demostrado que EN300-26676565 posee una actividad citotóxica eficaz contra diversas líneas celulares de cáncer. Con valores de CI50 nanomolares, muestra promesa como agente anticancerígeno .

Química supramolecular

La química supramolecular investiga las interacciones no covalentes entre moléculas. El carácter aromático y la capacidad de formar enlaces de hidrógeno de EN300-26676565 lo hacen intrigante para los ensamblajes supramoleculares y los sistemas huésped-huésped .

Bioconjugación

EN300-26676565 puede ser funcionalizado y unido a biomoléculas (como proteínas o ácidos nucleicos) mediante la química de clic. Esta estrategia de bioconjugación permite la administración dirigida de fármacos, la obtención de imágenes y el diagnóstico .

Imágenes fluorescentes

Las propiedades fluorescentes del compuesto han llevado a su uso en estudios de imágenes celulares. Los investigadores exploran su potencial como sonda fluorescente para visualizar procesos biológicos .

Ciencia de materiales

La estabilidad y la estructura única de EN300-26676565 contribuyen a su relevancia en la ciencia de los materiales. Puede encontrar aplicaciones en el diseño de materiales funcionales, sensores o recubrimientos .

En resumen, la versatilidad de EN300-26676565 se extiende a través del descubrimiento de fármacos, la investigación del cáncer, la química supramolecular, la bioconjugación, la obtención de imágenes y la ciencia de los materiales. Sus propiedades multifacéticas continúan inspirando investigaciones científicas e innovaciones . 🌟

Mecanismo De Acción

Target of action

Triazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . They can bind to a variety of enzymes and receptors in the biological system . Chromene derivatives also exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mode of action

The mode of action of triazole and chromene derivatives can vary depending on the specific compound and its targets. For instance, some triazole derivatives exert their anticancer activity by binding to the active site of certain enzymes .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effects . .

Propiedades

IUPAC Name |

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2.ClH/c21-16-4-5-19-14(8-16)7-15(12-28-19)20(27)23-10-13-2-1-3-18(6-13)26-11-17(9-22)24-25-26;/h1-6,8,11,15H,7,9-10,12,22H2,(H,23,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWSYDJXWMPZFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)F)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

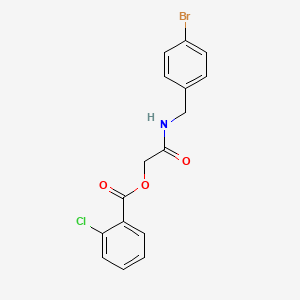

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2492101.png)

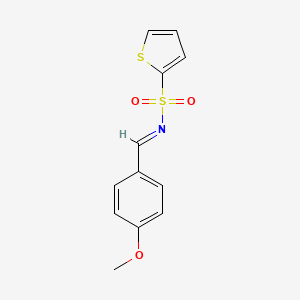

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

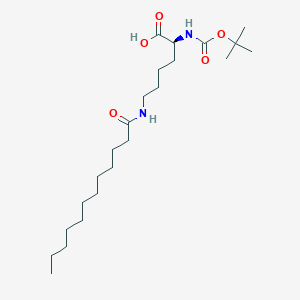

![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-3-amine](/img/structure/B2492106.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2492117.png)

![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)